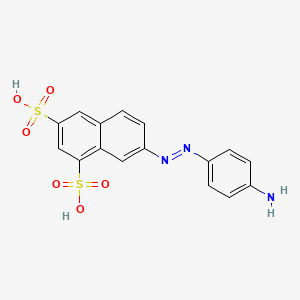
7-((4-Aminophenyl)azo)naphthalene-1,3-disulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-((4-Aminophenyl)azo)naphthalene-1,3-disulphonic acid is an organic compound with the molecular formula C16H13N3O6S2. It is a type of azo dye, which is characterized by the presence of the functional group R-N=N-R’, where R and R’ can be either aryl or alkyl. This compound is known for its vibrant color and is used in various applications, including dyeing and staining.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-((4-Aminophenyl)azo)naphthalene-1,3-disulphonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminobenzenesulfonic acid using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with naphthalene-1,3-disulphonic acid under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
7-((4-Aminophenyl)azo)naphthalene-1,3-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Products vary based on the extent of oxidation and the specific oxidizing agent.
Reduction: The primary products are the corresponding amines.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound are formed.
Applications De Recherche Scientifique
7-((4-Aminophenyl)azo)naphthalene-1,3-disulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The azo group can undergo reduction to form amines, which can interact with biological molecules. The compound’s ability to bind to specific substrates makes it useful in staining and diagnostic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-((4-Hydroxyphenyl)azo)naphthalene-1,3-disulphonic acid
- 7-((4-Methylphenyl)azo)naphthalene-1,3-disulphonic acid
- 7-((4-Chlorophenyl)azo)naphthalene-1,3-disulphonic acid
Uniqueness
7-((4-Aminophenyl)azo)naphthalene-1,3-disulphonic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
61827-77-8 |
|---|---|
Formule moléculaire |
C16H13N3O6S2 |
Poids moléculaire |
407.4 g/mol |
Nom IUPAC |
7-[(4-aminophenyl)diazenyl]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C16H13N3O6S2/c17-11-2-5-12(6-3-11)18-19-13-4-1-10-7-14(26(20,21)22)9-16(15(10)8-13)27(23,24)25/h1-9H,17H2,(H,20,21,22)(H,23,24,25) |
Clé InChI |
QSKBOKGWPXTVNO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



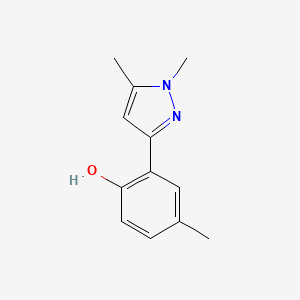
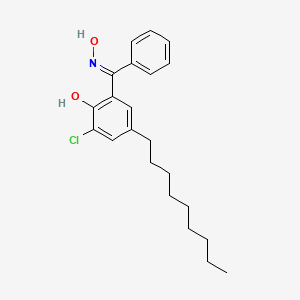

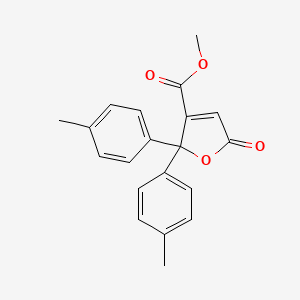
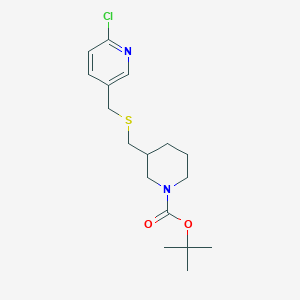
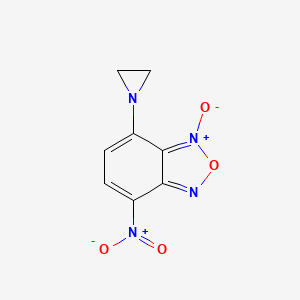
![6-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B13954257.png)
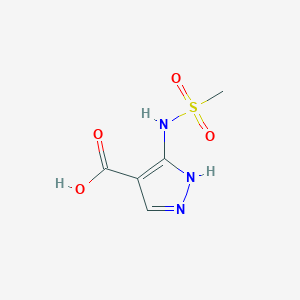
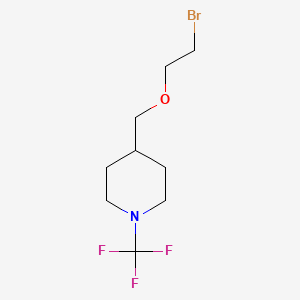


![N-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide](/img/structure/B13954276.png)

